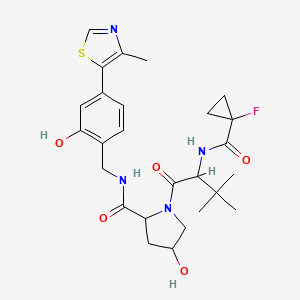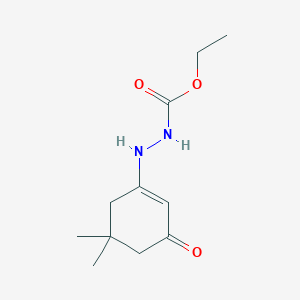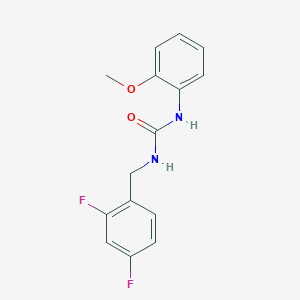![molecular formula C14H11F3N2O2 B12496632 2-oxo-N-[4-(trifluoromethyl)benzyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B12496632.png)
2-oxo-N-[4-(trifluoromethyl)benzyl]-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-oxo-N-[4-(trifluoromethyl)benzyl]-1,2-dihydropyridine-3-carboxamide is a synthetic organic compound that features a trifluoromethyl group attached to a benzyl moiety, which is further connected to a dihydropyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-[4-(trifluoromethyl)benzyl]-1,2-dihydropyridine-3-carboxamide typically involves multiple steps:
Formation of the dihydropyridine ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Coupling with the benzyl moiety: This step often involves a nucleophilic substitution reaction where the benzyl group is introduced to the dihydropyridine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-oxo-N-[4-(trifluoromethyl)benzyl]-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form a pyridine ring.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a pyridine derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-oxo-N-[4-(trifluoromethyl)benzyl]-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting cardiovascular and neurological disorders.
Biological Studies: The compound can be used to study the effects of trifluoromethyl groups on biological activity.
Industrial Applications: It can be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-oxo-N-[4-(trifluoromethyl)benzyl]-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The dihydropyridine ring can interact with calcium channels, potentially modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nifedipine: A well-known dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.
Amlodipine: Another dihydropyridine calcium channel blocker with a longer duration of action compared to nifedipine.
Uniqueness
2-oxo-N-[4-(trifluoromethyl)benzyl]-1,2-dihydropyridine-3-carboxamide is unique due to the presence of the trifluoromethyl group, which can significantly alter its pharmacokinetic and pharmacodynamic properties. This makes it a valuable compound for further research and development in medicinal chemistry.
Eigenschaften
Molekularformel |
C14H11F3N2O2 |
|---|---|
Molekulargewicht |
296.24 g/mol |
IUPAC-Name |
2-oxo-N-[[4-(trifluoromethyl)phenyl]methyl]-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C14H11F3N2O2/c15-14(16,17)10-5-3-9(4-6-10)8-19-13(21)11-2-1-7-18-12(11)20/h1-7H,8H2,(H,18,20)(H,19,21) |
InChI-Schlüssel |
ULHAXFNQWOTNTM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC(=O)C(=C1)C(=O)NCC2=CC=C(C=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10,16-dinaphthalen-1-yl-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide](/img/structure/B12496554.png)


![1,2-Dimethyl-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B12496568.png)
![4-fluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B12496575.png)
![Methyl 5-({2-[(2-chlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12496577.png)
![1-(Bicyclo[2.2.1]hept-2-yl)-4-(2,5-dimethoxybenzyl)piperazine](/img/structure/B12496578.png)
![N-(1,3-benzothiazol-2-yl)-2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B12496589.png)
![Disodium 2-amino-3-[4-(hydrogen phosphonatooxy)phenyl]propanoate](/img/structure/B12496597.png)
![[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B12496600.png)
![(5R)-6,7-dihydro-5-(phenylmethyl)-2-(2,4,6-trimethylphenyl)-5H-Pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate](/img/structure/B12496611.png)

![2-benzyl-3-[(4-ethoxyphenyl)carbamoyl]propanoic Acid](/img/structure/B12496616.png)

